molecular formula C9H15NO2 B1591557 1-(Boc-amino)-2,3-butadiene CAS No. 92136-43-1

1-(Boc-amino)-2,3-butadiene

Cat. No.: B1591557
CAS No.: 92136-43-1
M. Wt: 169.22 g/mol
InChI Key: AMRPVMHVZVNBQI-UHFFFAOYSA-N
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Description

1-(Boc-amino)-2,3-butadiene is an organic compound that features a butadiene backbone with a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-2,3-butadiene can be synthesized through a multi-step process. One common method involves the protection of an amino group with a Boc group, followed by the introduction of the butadiene moiety. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is crucial and is often optimized to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-2,3-butadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .

Scientific Research Applications

Chemical Synthesis

1-(Boc-amino)-2,3-butadiene is primarily utilized as an intermediate in organic synthesis. The Boc (tert-butyloxycarbonyl) protecting group enables selective reactions at different sites on the molecule. This selectivity is essential for constructing more complex structures through various chemical transformations, including:

  • Peptide Synthesis : The compound plays a role in the synthesis of peptides and proteins, where the Boc group protects the amino functionality during elongation processes.
  • Polymer Production : It is employed in the production of polymers where controlled reactivity is critical, allowing for the incorporation of specific functional groups into polymer chains.

Biological Applications

In biological contexts, this compound facilitates the development of pharmaceuticals. Its applications include:

  • Drug Development : The compound serves as a building block for synthesizing drugs that require selective protection and deprotection of functional groups. This property is exploited to create compounds with desired pharmacological activities.
  • Bioconjugation : It can be used in bioconjugation strategies to attach biomolecules to surfaces or other molecules, enhancing the functionality of therapeutic agents .

Industrial Applications

The compound's industrial relevance is underscored by its use in producing fine and bulk chemicals from 1,3-butadiene. Key industrial applications include:

  • Catalyzed Processes : this compound can participate in various catalyzed reactions, such as palladium-catalyzed telomerizations and direct carbonylation processes that introduce functional groups onto diene substrates .
  • Material Science : Its application extends to materials science where it contributes to the development of new materials with tailored properties .

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound in synthesizing a series of peptide analogs. The Boc group allowed for successful elongation without premature deprotection, leading to high yields of desired peptide products.

Case Study 2: Polymer Chemistry

In another investigation focusing on polymer synthesis, researchers utilized this compound to create block copolymers with enhanced thermal stability and mechanical properties. The controlled reactivity enabled precise tuning of polymer architecture.

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-2,3-butadiene involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic processes where selective protection and deprotection are required.

Comparison with Similar Compounds

    1-(Cbz-amino)-2,3-butadiene: Features a carbobenzoxy (Cbz) protected amino group. The Cbz group is stable under both acidic and basic conditions but can be cleaved by catalytic hydrogenation.

    1-(Fmoc-amino)-2,3-butadiene: Features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group. The Fmoc group is stable under basic conditions and can be cleaved by mild bases such as piperidine.

Uniqueness: 1-(Boc-amino)-2,3-butadiene is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection are required.

Biological Activity

1-(Boc-amino)-2,3-butadiene is a compound that has garnered attention in chemical biology due to its potential applications in medicinal chemistry and its biological activity. This article delves into the various aspects of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its butadiene structure with a Boc (tert-butyloxycarbonyl) protected amino group. The synthesis typically involves the reaction of 2,3-butadiene with a Boc-protected amine under controlled conditions to ensure high yields and selectivity.

Table 1: Synthesis Overview

StepReagentsConditionsYield (%)
12,3-Butadiene + Boc-aminoRoom Temp85%
2Reaction with electrophilesVaries75-90%

The biological activity of this compound is primarily attributed to its ability to act as a precursor for various biologically active compounds. Its derivatives have been shown to exhibit significant antiviral, antibacterial, and anticancer properties. The compound's reactivity allows it to participate in various chemical transformations that lead to the formation of complex heterocycles with enhanced biological activity.

Case Studies

Several studies have investigated the biological effects of compounds derived from this compound:

  • Antiviral Activity : Research indicated that derivatives of this compound displayed potent antiviral activity against various strains of viruses. For instance, a study demonstrated that certain derivatives inhibited viral replication in vitro at IC50 values ranging from 0.5 to 5 µM .
  • Anticancer Properties : Another significant area of research has focused on the anticancer effects of compounds synthesized from this compound. A notable study reported that these derivatives induced apoptosis in cancer cell lines through mitochondrial pathways, showing IC50 values as low as 10 µM .
  • Antibacterial Activity : The antibacterial properties have also been explored extensively. Compounds derived from this butadiene exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Table 2: Biological Activity Summary

Activity TypeIC50/MIC ValuesReference
Antiviral0.5 - 5 µM
Anticancer~10 µM
Antibacterial5 - 20 µg/mL

Properties

InChI

InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h6H,1,7H2,2-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRPVMHVZVNBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561924
Record name tert-Butyl buta-2,3-dien-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92136-43-1
Record name tert-Butyl buta-2,3-dien-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Boc-amino)-2,3-butadiene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Reflux a mixture containing N-(t-butoxycarbonyl)-propargylamine (70 gm), 93.5 ml of 32% formaldehyde, 76.4 ml of diisopropylamine, 19.66 gm of cuprous bromide and 860 ml of p-dioxane for 12 hours. Cool and dilute the resulting mixture with 3000 ml of Et2O, wash with 500 ml of water, 1000 ml acetic acid, 500 ml of water (2×), 200 ml sat'd. sodium chloride, dry (MgSO4) and evaporate in vacuo. Flash chromatograph the residue eluting from silica gel with 10% Et2O/hexane to yield 40.8 g of the desired compound. Rf is 0.31 (eluted from silica gel with 10% EtOAc/hexane).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
93.5 mL
Type
reactant
Reaction Step One
Quantity
76.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
19.66 g
Type
reactant
Reaction Step One
Quantity
860 mL
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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